N,N,6-Trimethyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-YL]pyrimidin-4-amine
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Overview
Description
N,N,6-Trimethyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine core substituted with a naphthalene carbonyl group and a piperazine ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6-Trimethyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N,N,6-Trimethyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
N,N,6-Trimethyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,6-Trimethyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N,N,6-Trimethyl-2-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]pyrimidin-4-amine: Similar structure but with a sulfonyl group instead of a carbonyl group.
N,N,6-Trimethyl-2-[4-(pyrazine-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine: Similar structure but with a pyrazine ring instead of a naphthalene ring.
Uniqueness
N,N,6-Trimethyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H25N5O |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-naphthalen-2-ylmethanone |
InChI |
InChI=1S/C22H25N5O/c1-16-14-20(25(2)3)24-22(23-16)27-12-10-26(11-13-27)21(28)19-9-8-17-6-4-5-7-18(17)15-19/h4-9,14-15H,10-13H2,1-3H3 |
InChI Key |
JYJTYJOHSQYOIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4C=C3)N(C)C |
Origin of Product |
United States |
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